![molecular formula C11H22N4O2 B13358798 (Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)
(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the oxane group through nucleophilic substitution reactions. The ethanimidamide group is introduced in the final steps through condensation reactions with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
Medicine
In medicine, (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide has shown promise in preclinical studies as a potential treatment for various diseases, including bacterial infections and neurological disorders .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine: This compound shares a similar piperazine and oxane structure but differs in the substituents attached to the piperazine ring.
4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: Another related compound with a piperazine core, used as a tyrosinase inhibitor.
Uniqueness
(Z)-N’-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N4O2 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H22N4O2/c12-11(13-16)9-14-3-5-15(6-4-14)10-1-7-17-8-2-10/h10,16H,1-9H2,(H2,12,13) |
InChI Key |
CYKVDKUATJPRQY-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCC1N2CCN(CC2)C/C(=N/O)/N |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


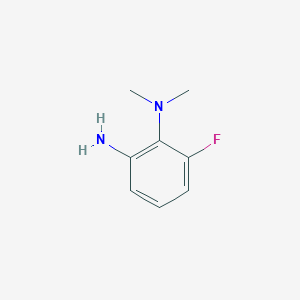
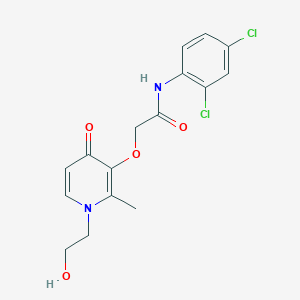

![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)
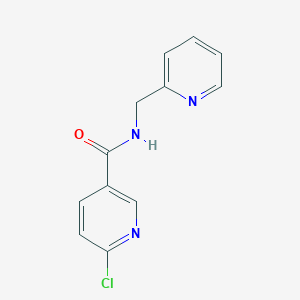
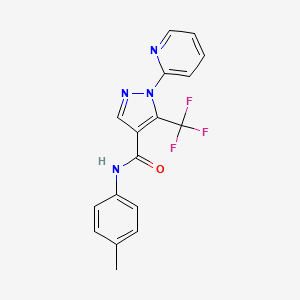
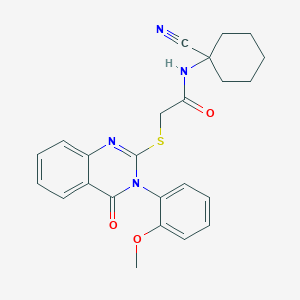
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
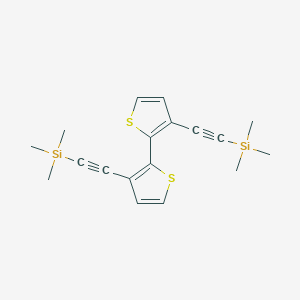
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
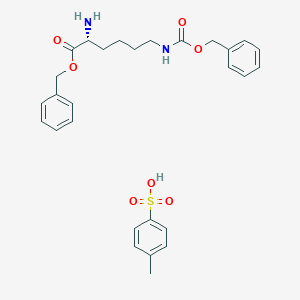
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
